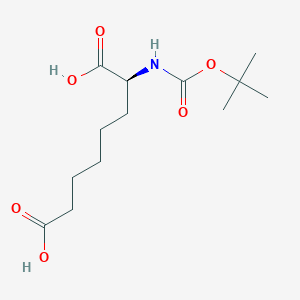

Boc-asu-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]octanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO6/c1-13(2,3)20-12(19)14-9(11(17)18)7-5-4-6-8-10(15)16/h9H,4-8H2,1-3H3,(H,14,19)(H,15,16)(H,17,18)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZVLJRPOVUCTFZ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70452294 | |

| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]octanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66713-87-9 | |

| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]octanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-α-Boc-L-α-aminosuberic Acid (Boc-Asu-OH)

Abstract: This technical guide provides a comprehensive overview of N-α-Boc-L-α-aminosuberic acid (Boc-Asu-OH), a non-canonical amino acid derivative of significant utility in peptide chemistry, medicinal chemistry, and drug development. We will explore its core physicochemical properties, provide a detailed synthesis protocol, and elucidate its strategic applications as a bifunctional linker and structural component in advanced peptide constructs. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this versatile building block.

Introduction and Strategic Importance

N-α-Boc-L-α-aminosuberic acid, hereafter referred to as this compound, is a synthetic derivative of the eight-carbon dicarboxylic amino acid, L-α-aminosuberic acid. The molecule is characterized by two key features:

-

A C6 Aliphatic Side Chain: This linear hydrocarbon chain provides a significant hydrophobic spacer element, which can be used to modulate the pharmacokinetic properties of a peptide or to span a required distance within a complex molecular architecture.

-

Two Carboxylic Acid Groups: It possesses both an α-carboxylic acid and a terminal ω-carboxylic acid on the side chain. In the this compound form, the α-amino group is protected by an acid-labile tert-butyloxycarbonyl (Boc) group, leaving the α-carboxyl group available for standard peptide coupling reactions and the ω-carboxyl group on the side chain available for subsequent, orthogonal modifications.

This unique bifunctionality is the cornerstone of its strategic importance. It allows for its incorporation into a peptide sequence via standard solid-phase peptide synthesis (SPPS), while presenting a reactive handle on the side chain for a variety of modifications. This makes this compound an invaluable tool for creating peptide-drug conjugates, cyclic peptides, and other complex biomolecules where precise control over molecular architecture is paramount.[1][2]

Physicochemical Properties

The fundamental properties of this compound define its handling, reactivity, and integration into synthetic workflows. As a non-canonical amino acid, its characteristics are derived from both the amino acid core and the protective Boc group.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]octanedioic acid | N/A |

| Synonyms | Boc-L-α-aminosuberic acid, N-Boc-L-Asu-OH | N/A |

| CAS Number | 66713-87-9 | N/A |

| Molecular Formula | C₁₃H₂₃NO₆ | N/A |

| Molecular Weight | 289.33 g/mol | N/A |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 107-109 °C | N/A |

| Solubility | While specific quantitative data is not widely published, based on its structure, this compound is expected to be soluble in polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO), and common organic solvents like methanol and dichloromethane. It is expected to have limited solubility in water and non-polar aliphatic hydrocarbons. | [4][5][6] |

| Storage | Store at room temperature in a dry, well-ventilated area. | [1] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the N-terminal protection of the parent amino acid, L-α-aminosuberic acid. The choice of the Boc group is strategic; it provides robust protection under basic and nucleophilic conditions common in peptide coupling but is readily cleaved with moderate acids like trifluoroacetic acid (TFA), ensuring orthogonality with many other protecting groups.[7]

Representative Synthesis Protocol

The following protocol is adapted from a general, highly-cited procedure for the Boc-protection of amino acids using di-tert-butyl dicarbonate (Boc₂O), a method known for its high yield and clean reaction profile.[7] The causality behind this choice is the mild reaction conditions and the benign nature of the byproducts (t-butanol and CO₂), which simplify purification.

Materials:

-

L-α-Aminosuberic acid

-

Dioxane

-

Water

-

1N Sodium Hydroxide (NaOH) solution

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Ethyl acetate

-

Saturated Potassium Hydrogen Sulfate (KHSO₄) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolution: Suspend L-α-aminosuberic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Basification: Cool the mixture in an ice bath and adjust the pH to 10-11 by the dropwise addition of 1N NaOH solution with vigorous stirring. It is critical to maintain the temperature at 0-5 °C to prevent premature decomposition of the Boc anhydride.

-

Boc-Protection: Add di-tert-butyl dicarbonate (1.1 eq) to the cold, basic solution. Allow the reaction mixture to warm to room temperature and stir overnight. The reaction is typically complete when the solution becomes clear.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate (2x) to remove any unreacted Boc₂O and other non-polar impurities.

-

Acidification & Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with a saturated KHSO₄ solution. This step protonates the carboxylate groups and precipitates the product. The choice of a non-hydrochloric acid source prevents potential side reactions.

-

Isolation: Extract the acidified aqueous layer with ethyl acetate (3x). The organic layers contain the desired product.

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield a white crystalline solid.

Synthesis Workflow Diagram

Caption: Logical workflow for using this compound in SPPS and subsequent side-chain functionalization.

Conclusion

N-α-Boc-L-α-aminosuberic acid is more than a simple protected amino acid; it is a strategic tool for molecular engineering. Its defined aliphatic chain length and bifunctional nature provide chemists with a reliable and versatile building block for constructing sophisticated molecules with therapeutic and diagnostic potential. From creating stable cyclic peptides to serving as a linchpin in targeted drug conjugates, the applications of this compound are extensive and continue to expand as the demands for precisely structured biomolecules grow within the fields of chemical biology and drug discovery.

References

-

YouTube. (2020, April 21). Peptide Synthesis with the Boc Protecting Group. Available at: [Link]

-

The Royal Society of Chemistry. Experimental Procedures. Available at: [Link]

-

TSI Journals. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Available at: [Link]

-

Organic Syntheses. N-[(1,1-dimethylethoxy)carbonyl]-L-Phenylalanine. Available at: [Link]

-

PubMed. (2005). Design, synthesis, potency, and cytoselectivity of anticancer agents derived by parallel synthesis from alpha-aminosuberic acid. Available at: [Link]

-

The Royal Society of Chemistry. Experimental Procedure. Available at: [Link]

-

PubMed. (2023). Determination of water content in dimethyl sulfoxide/N,N-dimethyl formamide and methanol content in ethanol by solvatochromism of azo dye.... Available at: [Link]

-

PubMed. (2011). Microwave-assisted Boc-solid phase peptide synthesis of cyclic cysteine-rich peptides. Available at: [Link]

-

Reddit. (2019, July 21). What solvents are DMSO/DMF miscible with?. Available at: [Link]

-

ResearchGate. (2005). Design, Synthesis, Potency, and Cytoselectivity of Anticancer Agents Derived by Parallel Synthesis from α-Aminosuberic Acid. Available at: [Link]

-

Nature. (2011). Contemporary strategies for peptide macrocyclization. Available at: [Link]

-

ResearchGate. Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]

Sources

- 1. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The peptides of alpha-aminosuberic acid I. New intermediates for synthetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Microwave-assisted Boc-solid phase peptide synthesis of cyclic cysteine-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reddit.com [reddit.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

The Strategic Application of Boc-L-α-Aminosuberic Acid (Boc-Asu-OH) in Biochemical Research and Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern biochemistry and drug development, the repertoire of proteinogenic amino acids is often insufficient to address the complex challenges of therapeutic peptide design. The introduction of non-canonical amino acids has emerged as a powerful strategy to impart novel structural and functional properties to peptides, enhancing their stability, potency, and target specificity. Among these, N-α-tert-Butoxycarbonyl-L-α-aminosuberic acid (Boc-Asu-OH) , a derivative of the eight-carbon dicarboxylic amino acid, has garnered significant attention. Its unique bifunctional nature, with a side chain terminating in a carboxyl group, provides a versatile handle for a range of biochemical modifications. This technical guide, curated for researchers, scientists, and drug development professionals, provides an in-depth exploration of the core applications of this compound, underpinned by field-proven insights and detailed methodologies.

Core Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis and downstream applications.

| Property | Value |

| CAS Number | 66713-87-9[1] |

| Molecular Formula | C₁₃H₂₃NO₆[1] |

| Molecular Weight | 289.33 g/mol [2][3] |

| Appearance | White to off-white solid |

| Purity | Typically ≥98% |

| Solubility | Soluble in common organic solvents such as DMF, DCM, and methanol. |

| Storage | Recommended storage at room temperature.[2][3] |

I. This compound in Peptide Synthesis: A Building Block for Constrained Peptides

The primary and most established application of this compound is in peptide synthesis, where it serves as a precursor for generating conformationally constrained peptides through the formation of a lactam bridge . This intramolecular cyclization significantly enhances the structural rigidity of the peptide, which can lead to improved biological activity, metabolic stability, and receptor selectivity.

The Rationale for Peptide Constraint with this compound

Linear peptides often suffer from proteolytic degradation and possess multiple conformations, leading to reduced receptor affinity. By introducing a covalent linkage, such as a lactam bridge, the conformational freedom of the peptide is restricted, locking it into a bioactive conformation. The eight-carbon chain of aminosuberic acid provides a flexible yet robust linker for creating these cyclic structures.

A notable example of this application is in the synthesis of dicarba-analogs of calcitonin .[4][5][6][7] In these analogs, the native disulfide bond is replaced by a more stable carbon-based linkage derived from aminosuberic acid, resulting in analogs with potentially enhanced stability and prolonged therapeutic effects.[4][7]

Experimental Workflow: On-Resin Lactam Bridge Formation

The synthesis of lactam-bridged peptides using this compound is typically performed using Boc-based Solid-Phase Peptide Synthesis (SPPS). A critical aspect of this process is the use of an orthogonal protection strategy for the side-chain carboxyl group of aminosuberic acid. A common derivative used for this purpose is Boc-Asu(OtBu)-OH , where the side-chain carboxyl group is protected as a tert-butyl ester. This allows for the selective deprotection of the side chain on the solid support, enabling intramolecular cyclization.

Detailed Protocol: On-Resin Cyclization with Boc-Asu(OtBu)-OH

This protocol outlines the key steps for the synthesis of a lactam-bridged peptide using Boc-Asu(OtBu)-OH on a solid support.

1. Linear Peptide Synthesis:

-

The linear peptide is assembled on a suitable resin (e.g., MBHA resin for a C-terminal amide) using standard Boc-SPPS protocols.[8]

-

Boc-Asu(OtBu)-OH is incorporated at the desired position in the peptide sequence.

2. Selective Side-Chain Deprotection:

-

Once the linear peptide is fully assembled, the resin is washed thoroughly with dichloromethane (DCM).

-

The side-chain tert-butyl ester of the Asu residue is selectively removed by treating the resin with a mild solution of trifluoroacetic acid (TFA) in DCM (e.g., 1-2% TFA in DCM).[2] This condition is generally mild enough to avoid premature cleavage of other acid-labile side-chain protecting groups or the peptide from the resin.

-

The progress of the deprotection can be monitored by cleaving a small amount of resin and analyzing the peptide by mass spectrometry.

3. On-Resin Intramolecular Cyclization:

-

After selective deprotection, the resin is washed extensively with DCM and then with N,N-dimethylformamide (DMF).

-

The resin is neutralized with a solution of 10% diisopropylethylamine (DIEA) in DMF.

-

The intramolecular cyclization is initiated by adding a coupling reagent such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA in DMF.[3]

-

The reaction is allowed to proceed for several hours to overnight at room temperature. The efficiency of cyclization can be sequence-dependent.[2][9]

4. Cleavage and Global Deprotection:

-

Following cyclization, the resin is washed thoroughly with DMF and DCM.

-

The cyclic peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed simultaneously using a strong acid, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[10]

5. Purification:

-

The crude cyclic peptide is precipitated with cold diethyl ether and then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[3]

II. This compound as a Scaffold for Enzyme Inhibitors

The elongated and functionalized side chain of aminosuberic acid makes it an attractive building block for the design of enzyme inhibitors, particularly for proteases. The dicarboxylic nature of Asu allows for interactions with multiple binding pockets of an enzyme's active site or can serve as a scaffold to present pharmacophoric elements in a defined spatial orientation.

While specific examples detailing this compound in protease inhibitors are not extensively documented in publicly available literature, the principles of peptidomimetic inhibitor design suggest its potential utility. For instance, in the design of inhibitors for serine proteases, the side chain of Asu could be functionalized to mimic the P1 or P2 residues of a substrate, while the α-carboxyl group and the side-chain carboxyl group could be modified to interact with the S1' and S2' pockets of the enzyme, respectively.

III. This compound in the Development of Chemical Biology Probes

The bifunctional nature of aminosuberic acid provides a unique platform for the development of chemical biology probes. The two carboxyl groups can be differentially functionalized to attach a reporter molecule (e.g., a fluorescent dye or biotin) and a reactive group for target engagement or a targeting ligand.

Conceptual Workflow for Probe Synthesis

Differential Functionalization Strategy:

-

Orthogonal Protection: The synthesis would begin with the differential protection of the α- and side-chain carboxyl groups of this compound. For example, one carboxyl group could be protected as a benzyl ester, while the other is protected as a tert-butyl ester.

-

Selective Deprotection and Coupling: One of the protecting groups is selectively removed, and the first functional moiety (e.g., a fluorescent dye with an amine group) is coupled to the free carboxyl group using standard peptide coupling chemistry.

-

Second Deprotection and Coupling: The second protecting group is then removed under orthogonal conditions, and the second functional moiety (e.g., a targeting peptide or a reactive group for covalent labeling) is attached.

-

Final Deprotection: Finally, the Boc group on the α-amino group is removed to yield the functional probe.

The aminosuberic acid backbone in such probes acts as a flexible linker, separating the reporter molecule from the targeting moiety to minimize steric hindrance and potential quenching effects.

Quantitative Considerations and Challenges

While this compound is a valuable tool, its successful application requires careful consideration of several factors:

-

Coupling Efficiency: The coupling of this compound, particularly in its side-chain protected form, can be challenging due to its steric bulk. The efficiency of coupling can be sequence-dependent and may require optimization of coupling reagents and reaction times.[11][12][13] The use of more potent coupling reagents like HATU or COMU can be beneficial.

-

Cyclization Efficiency: The yield of the on-resin cyclization reaction is influenced by the peptide sequence, the length of the linear precursor, and the reaction conditions. For some sequences, dimerization or oligomerization may compete with the desired intramolecular cyclization.

-

Purification: The purification of cyclic peptides can be more challenging than that of their linear counterparts due to their potentially more compact and hydrophobic nature. Careful optimization of RP-HPLC conditions is often necessary.

Conclusion

Boc-L-α-aminosuberic acid is a versatile and powerful building block in modern biochemistry and drug discovery. Its primary application in the synthesis of conformationally constrained peptides through lactam bridge formation has enabled the development of more stable and potent peptide therapeutics. Furthermore, its bifunctional nature holds significant promise for the design of novel enzyme inhibitors and sophisticated chemical biology probes. A thorough understanding of its chemical properties, coupled with optimized synthetic and purification protocols, will continue to empower researchers to unlock the full potential of this unique non-canonical amino acid in their scientific endeavors.

References

Sources

- 1. Boc-L-alpha-aminosuberic acid [myskinrecipes.com]

- 2. peptide.com [peptide.com]

- 3. Synthesis of Lactam-Bridged and Lipidated Cyclo-Peptides as Promising Anti-Phytopathogenic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of an analog of human calcitonin gene related peptide, [Asu]-h-CGRP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzymatic semisynthesis of dicarba analogs of calcitonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The peptides of alpha-aminosuberic acid II. Synthesis of deamino-dicarba-eel-calcitonin sequence 1-9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of eel-calcitonin and (asu1,7)-eel-calcitonin: contribution of the disulfide bond to the hormonal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Backbone Linker for BOC-Based Peptide Synthesis and On-Resin Cyclization: Synthesis of Stylostatin 1(,) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The peptides of alpha-aminosuberic acid I. New intermediates for synthetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of N-Boc-L-α-Aminosuberic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Boc-L-α-Aminosuberic Acid in Peptide Science

N-Boc-L-α-aminosuberic acid is a non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and peptide science. Its eight-carbon backbone provides a unique structural motif for the synthesis of conformationally constrained peptides, peptidomimetics, and other bioactive molecules. The presence of a tert-butyloxycarbonyl (Boc) protecting group on the α-amino function allows for its seamless integration into solid-phase peptide synthesis (SPPS) and solution-phase peptide coupling strategies.[1] This guide provides a comprehensive overview of the synthetic pathways to N-Boc-L-α-aminosuberic acid, with a focus on the underlying chemical principles, detailed experimental protocols, and the strategic application of orthogonal protection schemes.

The Cornerstone of Modern Peptide Synthesis: Orthogonal Protection

The synthesis of complex peptides necessitates a sophisticated strategy of temporarily masking reactive functional groups to prevent undesired side reactions.[2] The principle of orthogonal protection is central to this endeavor, employing a set of protecting groups that can be selectively removed under distinct chemical conditions.[3] In the context of N-Boc-L-α-aminosuberic acid, this allows for the selective deprotection of the α-amino group for peptide chain elongation, while the two carboxylic acid functionalities remain shielded.[4] The Boc group is a cornerstone of this strategy, being readily cleaved by moderate acids like trifluoroacetic acid (TFA), while other protecting groups, such as benzyl (Bzl) esters (removed by hydrogenolysis) or tert-butyl (tBu) esters (removed by strong acids), can be used for the carboxyl groups.[3]

Synthetic Pathway Overview: From L-Glutamic Acid to N-Boc-L-α-Aminosuberic Acid

The most common and stereochemically reliable route to N-Boc-L-α-aminosuberic acid commences with the readily available and chiral starting material, L-glutamic acid. This multi-step synthesis involves the elongation of the carbon chain of L-glutamic acid, followed by the selective protection of the α-amino group.

Caption: Overall synthetic strategy for N-Boc-L-α-aminosuberic acid.

Part 1: Synthesis of L-α-Aminosuberic Acid from L-Glutamic Acid

This synthesis leverages the chiral pool of L-glutamic acid to establish the desired stereochemistry at the α-carbon. The key steps involve the protection of the amino and carboxyl groups, reduction of the γ-carboxyl group to an aldehyde, chain elongation, and subsequent deprotection.

Step 1: Protection of L-Glutamic Acid

To prevent unwanted side reactions, the amino and both carboxyl groups of L-glutamic acid are initially protected. A common strategy involves the formation of N-phthaloyl-L-glutamic acid anhydride.[5]

Experimental Protocol: Synthesis of N-Phthaloyl-L-glutamic Acid Anhydride [5]

-

Combine L-glutamic acid (1 equivalent) and phthalic anhydride (1 equivalent) in a round-bottom flask.

-

Heat the mixture to 140°C with stirring until a molten, pale yellow oil is formed.

-

Cool the mixture to approximately 100°C and add acetic anhydride.

-

Stir the mixture in a pre-heated oil bath at 105°C for a short period to facilitate the formation of the cyclic anhydride.

-

The crude product can be used in the subsequent step after removal of the solvent.

Step 2: Reduction and Activation

The protected glutamic acid derivative is then selectively reduced at the γ-carboxyl group to form an aldehyde. This is a critical step for the subsequent chain elongation.

Step 3: Chain Elongation

The aldehyde intermediate is subjected to a chain elongation reaction, such as a Wittig reaction, to introduce the remaining carbon atoms of the suberic acid backbone.

Step 4: Reduction and Deprotection

The newly introduced double bond is reduced, and all protecting groups are removed to yield L-α-aminosuberic acid.

Part 2: Selective Nα-Boc Protection of L-α-Aminosuberic Acid

The selective protection of the α-amino group in the presence of two carboxylic acid groups is a critical step. The difference in pKa values between the α-amino group and the carboxyl groups can be exploited to achieve this selectivity. The reaction is typically carried out under basic conditions using di-tert-butyl dicarbonate ((Boc)₂O) as the Boc-donating reagent.[6]

Caption: Experimental workflow for the selective Nα-Boc protection.

Experimental Protocol: Synthesis of N-Boc-L-α-Aminosuberic Acid

-

Dissolve L-α-aminosuberic acid (1 equivalent) in a 1N sodium hydroxide solution, adjusting the pH to approximately 10.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in a suitable organic solvent (e.g., dioxane or THF) dropwise to the stirred aqueous solution.

-

Allow the reaction mixture to warm to room temperature and continue stirring for several hours (monitor by TLC).

-

After the reaction is complete, wash the mixture with a nonpolar organic solvent (e.g., hexane or diethyl ether) to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer to 0°C and carefully acidify to pH 2-3 with a cold aqueous solution of potassium hydrogen sulfate or citric acid.

-

Extract the product into ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the N-Boc-L-α-aminosuberic acid by crystallization or silica gel chromatography.[7]

Table 1: Summary of Key Reaction Parameters and Expected Outcomes

| Step | Key Reagents | Solvent(s) | Temperature | Typical Yield | Purity |

| L-α-Aminosuberic Acid Synthesis | L-Glutamic acid, protecting agents, reducing agents, Wittig reagent | Various organic solvents | Varies per step | - | - |

| Nα-Boc Protection | L-α-Aminosuberic acid, (Boc)₂O, NaOH | Water/Dioxane | 0°C to RT | 80-95% | >98% after purification |

Characterization of N-Boc-L-α-Aminosuberic Acid

The successful synthesis of the target compound should be confirmed by a combination of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the product. The ¹H NMR spectrum should show a characteristic signal for the nine protons of the tert-butyl group of the Boc protector around 1.45 ppm.[8] The signals for the α-proton and the methylene protons of the suberic acid backbone will also be present in their expected regions.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques can be used to determine the molecular weight of the product, confirming the addition of the Boc group.

-

Optical Rotation: Measurement of the specific rotation can confirm the retention of the L-stereochemistry throughout the synthesis.

Conclusion

The synthesis of N-Boc-L-α-aminosuberic acid is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. By starting from the chiral precursor L-glutamic acid and employing a selective Nα-Boc protection strategy, this valuable building block can be efficiently prepared for its application in the synthesis of novel peptides and peptidomimetics with potential therapeutic applications. The principles of orthogonal protection are paramount to its successful utilization in complex molecular architectures.

References

- Wünsch, E., Stocker, H., Malon, P., Gut, V., Cerovský, V., Zertová, M., & Laffan, D. D. (2000). The peptides of alpha-aminosuberic acid I. New intermediates for synthetic studies. Amino acids, 18(3), 219-227.

- Wernic, D., DiMaio, J., & Adams, J. (1989). Enantiospecific synthesis of L-. alpha.-aminosuberic acid. Synthetic applications in preparation of atrial natriuretic factor analogs. The Journal of Organic Chemistry, 54(18), 4254-4258.

- Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N (alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.

- Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. (2023). RSC Advances, 13(32), 22163-22175.

- A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. (2011). Molecules, 16(12), 9907-9917.

- Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. (2013). International Journal of Pharmaceutical Sciences and Research, 4(10), 3845.

- Speranza, G., Rabuffetti, M., Vidović, N., & Morelli, C. F. (2020). Synthesis of γ-Glutamyl Derivatives of Sulfur-Containing Amino Acids in a Multigram Scale via a Two-Step, One-Pot Procedure. Molbank, 2020(3), M1147.

- Bhattacharya, S., et al. (2011). Synthesis and Characterization of a Novel Dipeptide Analogue: 2-Amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Der Pharma Chemica, 3(3), 174-188.

-

Failure of selective Nα-Boc protection of diamino acids based on pKa difference. (2025). Chemistry Stack Exchange. Retrieved January 17, 2026, from [Link]

-

EXPERIMENTAL PROCEDURES. (n.d.). Beilstein Journals. Retrieved January 17, 2026, from [Link]

- Process for preparing n-tertiary-butoxycarbonyl amino acids. (1974). Google Patents.

-

Amino Acid Synthesis by Leverage the Gabriel Synthesis. (2020, April 19). jOeCHEM. Retrieved January 17, 2026, from [Link]

-

Synthesis of Amino Acids. (2022, September 25). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

-

The synthesis of L-Pro1. (n.d.). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

-

Spectral characteristics by 1 H NMR analysis of the Boc-AMST monomer. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Efficient synthesis of glutaric acid from L-glutamic acid via diazoniation/hydrogenation sequence. (2014). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Synthesis of γ-Glutamyl Derivatives of Sulfur-Containing Amino Acids in a Multigram Scale via a Two-Step, One-Pot Procedure. (2020). Sci-Hub. Retrieved January 17, 2026, from [Link]

Sources

- 1. Boc-L-alpha-aminosuberic acid [myskinrecipes.com]

- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. peptide.com [peptide.com]

- 5. mdpi.com [mdpi.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to Boc-Asu-OH (CAS 66713-87-9): A Strategic Building Block in Peptide Synthesis and Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Role of a Unique Amino Acid Derivative

N-α-Boc-L-α-aminosuberic acid, commonly referred to as Boc-Asu-OH, is a non-canonical, α,ω-dicarboxylic amino acid derivative that has garnered significant interest in the fields of medicinal chemistry and drug development. Its defining feature is an eight-carbon aliphatic chain, which imparts unique structural and functional properties not found in the 20 proteinogenic amino acids. The presence of a terminal carboxylic acid on its side chain, in addition to the α-carboxyl group, makes it a versatile bifunctional linker and building block.[1]

The strategic importance of this compound lies in its utility for creating complex biomolecules. The tert-butyloxycarbonyl (Boc) protecting group on the α-amino function allows for its controlled and sequential incorporation into peptide chains using well-established solid-phase peptide synthesis (SPPS) methodologies.[] This guide provides an in-depth exploration of the physicochemical properties, synthesis, and core applications of this compound, with a focus on its practical implementation in the laboratory.

Physicochemical and Handling Characteristics

Accurate characterization and proper handling of starting materials are foundational to reproducible scientific outcomes. This compound is typically supplied as a white to off-white solid. Its key properties are summarized below.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 66713-87-9 | [1] |

| Molecular Formula | C₁₃H₂₃NO₆ | [1] |

| Molecular Weight | 289.33 g/mol | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in Dichloromethane (DCM), Dimethylformamide (DMF), DMSO, Acetone, Chloroform, Ethyl Acetate | [3] |

| Storage | Store at room temperature in a dry, well-ventilated place. | [1] |

Safety & Handling Precautions:

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. Although the health hazards of this specific product have not been fully investigated, standard laboratory precautions for chemical reagents should be strictly followed.[4]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[5]

-

Ventilation: Use only in a chemical fume hood to avoid inhalation of dust or vapors.[4]

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. After handling, wash hands thoroughly.[4][5]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes. If on skin, wash with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.[4][5]

Core Application: Boc-SPPS Integration

This compound is a key building block in Boc-chemistry solid-phase peptide synthesis (SPPS), a method that builds peptide chains on an insoluble resin support.[6] The Boc group provides temporary protection for the N-terminus, which is stable under basic and neutral conditions but can be cleanly removed with moderate acid, typically trifluoroacetic acid (TFA).[][6][7]

The unique value of this compound in this context is its side-chain carboxylic acid. This group typically remains free during synthesis, allowing for post-synthetic modifications, cyclization, or the attachment of other moieties.

Workflow for Incorporating this compound in Boc-SPPS

The following diagram and protocol outline the cyclical process for adding a this compound residue to a growing peptide chain on a solid support.

Caption: Workflow for Boc Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocol: Single Coupling Cycle

This protocol describes the manual incorporation of this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin (e.g., MBHA resin for a C-terminal amide)

-

This compound (CAS 66713-87-9)

-

Deprotection Solution: 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[7]

-

Neutralization Solution: 10% N,N'-Diisopropylethylamine (DIPEA) in DCM

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Solvents: DCM, N,N-Dimethylformamide (DMF), Isopropanol (IPA) of peptide synthesis grade

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM in a reaction vessel for 30-60 minutes with gentle agitation.[6] Drain the solvent.

-

Boc Deprotection:

-

Washing: Drain the deprotection solution. Wash the resin sequentially with DCM (3x), IPA (2x), and DCM (3x) to remove residual TFA.[7]

-

Neutralization:

-

Add the 10% DIPEA/DCM solution and agitate for 10-15 minutes. This deprotonates the N-terminal ammonium salt to the free amine.

-

Drain and repeat the neutralization step once more.

-

-

Washing: Drain the neutralization solution and wash the resin with DCM (5x) to remove excess base.

-

Activation & Coupling:

-

Monitoring & Validation (Trustworthiness Pillar):

-

Perform a qualitative Kaiser (ninhydrin) test. A negative result (beads remain yellow) indicates the reaction is complete, as there are no more primary amines.[6]

-

If the test is positive, extend the coupling time or consider a double coupling.

-

-

Final Wash: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all soluble reagents and byproducts.[6] The resin is now ready for the next cycle.

Rationale Behind Reagent Choices: The HBTU/HOBt/DIPEA system is a widely trusted combination for peptide coupling. HOBt suppresses side reactions, particularly racemization, while HBTU is a highly efficient activating agent that converts the carboxylic acid of this compound into an active ester, primed for rapid reaction with the free amine on the resin. DIPEA acts as the essential organic base to facilitate the reaction.[6]

Advanced Application: A Bifunctional Linker in Antibody-Drug Conjugates (ADCs)

Beyond simple peptide synthesis, the true power of this compound is realized in its application as a bifunctional linker, particularly in the sophisticated architecture of Antibody-Drug Conjugates (ADCs).[] ADCs are a class of targeted therapies that consist of a monoclonal antibody, a potent cytotoxic drug (payload), and a chemical linker that connects them.[][]

The aminosuberic acid (Asu) backbone serves as an excellent spacer. Its aliphatic chain provides spatial separation between the bulky antibody and the drug, which can be crucial for maintaining the biological activity of both components and can influence properties like solubility and stability.[10][11]

Caption: Role of Asu as a linker core in an ADC.

In a typical ADC synthesis strategy, the α-amino and α-carboxyl groups of the Asu moiety are used to extend a peptide chain (often a protease-cleavable sequence like Val-Cit), while the ω-carboxyl group on the side chain is activated to form a stable bond (e.g., an amide) with the cytotoxic payload.[10][12] This entire linker-drug construct is then conjugated to the antibody. The this compound derivative is a critical starting material for building such sophisticated linker systems.

Conclusion

This compound (CAS 66713-87-9) is far more than a simple protected amino acid. Its bifunctional nature, conferred by the side-chain carboxylic acid, makes it a strategic tool for chemists and drug developers. It provides a reliable building block for standard Boc-SPPS while also serving as a versatile and effective spacer for the construction of complex bioconjugates like ADCs.[1] Understanding its properties and the rationale behind its application protocols, as detailed in this guide, is essential for leveraging its full potential in the synthesis of next-generation peptides and targeted therapeutics.

References

-

Peptide Synthesis with the Boc Protecting Group. jOeCHEM (YouTube). Available at: [Link]

-

Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. National Library of Medicine. Available at: [Link]

-

Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. National Center for Biotechnology Information. Available at: [Link]

-

The peptides of alpha-aminosuberic acid I. New intermediates for synthetic studies. National Library of Medicine. Available at: [Link]

-

Enzymatically Cleavable Linker Sequence Motifs for Bioconjugation. Bio-Synthesis. Available at: [Link]

- Process for preparing n-tertiary-butoxycarbonyl amino acids. Google Patents.

-

This compound Safety Data Sheet. AA Blocks. Available at: [Link]

-

Guide to Solid Phase Peptide Synthesis. AAPPTEC. Available at: [Link]

-

ADC Development Challenges and Future Directions. BOC Sciences (YouTube). Available at: [Link]

-

Design, synthesis, and biological evaluation of antibody-drug conjugates comprised of potent camptothecin analogues. National Library of Medicine. Available at: [Link]

-

Unparalleled Solid Phase Peptide Synthesis. CEM Corporation. Available at: [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

-

BOC Sciences Released A New Antibody-drug Conjugate Technology Platform. PR Newswire. Available at: [Link]

- Linker peptide for constructing fusion protein. Google Patents.

-

Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. MDPI. Available at: [Link]

Sources

- 1. Boc-L-alpha-aminosuberic acid [myskinrecipes.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. matrixscientific.com [matrixscientific.com]

- 5. aablocks.com [aablocks.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chempep.com [chempep.com]

- 10. Peptide Linkers - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]

- 11. US11833212B2 - Linker peptide for constructing fusion protein - Google Patents [patents.google.com]

- 12. Design, synthesis, and biological evaluation of antibody-drug conjugates comprised of potent camptothecin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Nα-Boc-D-α-aminosuberic acid (Boc-D-asu-OH)

For Researchers, Scientists, and Drug Development Professionals

Foreword

Prepared by a Senior Application Scientist, this guide serves as a comprehensive technical resource on Nα-tert-Butoxycarbonyl-D-α-aminosuberic acid (Boc-D-asu-OH). This document synthesizes critical information on its physicochemical properties, analytical characterization, synthesis, and applications, with a focus on providing practical insights for its effective utilization in peptide synthesis and broader drug discovery efforts. The information herein is curated to uphold the highest standards of scientific integrity, drawing from established literature and supplier data to ensure accuracy and reliability.

Introduction to Boc-D-asu-OH: A Unique Building Block

Nα-Boc-D-α-aminosuberic acid is a non-proteinogenic amino acid derivative that presents a unique combination of structural features for advanced peptide design and synthesis. As a D-enantiomer, it offers inherent resistance to enzymatic degradation, a critical attribute for enhancing the in vivo stability and therapeutic potential of peptide-based drugs. The eight-carbon backbone of the aminosuberic acid moiety provides a flexible and lipophilic spacer, which can be strategically employed to modulate the conformational properties, receptor affinity, and pharmacokinetic profile of synthetic peptides. The tert-butoxycarbonyl (Boc) protecting group on the α-amino function is a cornerstone of the robust Boc/Bzl strategy in solid-phase peptide synthesis (SPPS), valued for its reliability in the assembly of complex peptide sequences.[][2][3]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of Boc-D-asu-OH is paramount for its effective handling, storage, and application in synthetic workflows.

| Property | Value | Source(s) |

| Chemical Name | (2R)-2-[(tert-butoxycarbonyl)amino]octanedioic acid | [4] |

| Synonyms | Boc-D-2-aminosuberic acid, N-alpha-Boc-D-alpha-aminosuberic acid | [4] |

| CAS Number | 75113-71-2 | [4] |

| Molecular Formula | C₁₃H₂₃NO₆ | [4] |

| Molecular Weight | 289.32 g/mol | [4] |

| Appearance | White to off-white solid | [] |

| Melting Point | 122-128 °C | |

| Solubility | While specific quantitative data is not widely published, based on its structure and the properties of similar compounds, Boc-D-asu-OH is expected to be soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols. Its solubility in water is likely to be low but can be enhanced in basic aqueous solutions through the deprotonation of its carboxylic acid groups. | |

| Optical Rotation | Specific optical rotation data for Boc-D-asu-OH is not readily available in the reviewed literature. For a D-amino acid derivative, a negative specific rotation is generally expected. |

Structural Identifiers:

-

SMILES: CC(C)(C)OC(=O)NC(=O)O[4]

-

InChI: InChI=1S/C13H23NO6/c1-13(2,3)20-12(19)14-9(11(17)18)7-5-4-6-8-10(15)16/h9H,4-8H2,1-3H3,(H,14,19)(H,15,16)(H,17,18)/t9-/m1/s1[4]

-

InChIKey: WZVLJRPOVUCTFZ-SECBINFHSA-N[4]

Synthesis and Chemical Reactivity

The synthesis of Boc-D-asu-OH typically involves the protection of the α-amino group of D-α-aminosuberic acid with a Boc group. A general and widely adopted method for this transformation is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[5][6]

The core reactivity of Boc-D-asu-OH is dictated by its three functional groups: the Boc-protected α-amino group, the α-carboxylic acid, and the δ-carboxylic acid. The Boc group is stable under a wide range of nucleophilic and basic conditions but is readily cleaved by strong acids such as trifluoroacetic acid (TFA), which is a fundamental step in Boc-SPPS.[] The two carboxylic acid groups provide handles for further chemical modifications, such as esterification or amide bond formation.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of Boc-D-asu-OH. The following techniques are standard for the quality control of this and similar protected amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of Boc-D-asu-OH.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the α-proton (a multiplet), and the methylene protons of the aliphatic chain.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon and methyl carbons of the Boc group, the α-carbon, and the carbons of the aliphatic backbone.

Representative Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of Boc-D-asu-OH in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) and reference the spectra to the residual solvent peak.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the primary method for assessing the purity of Boc-D-asu-OH.

Representative HPLC Method:

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient from 5% to 95% B over a specified time (e.g., 20-30 minutes).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210-220 nm

-

Injection Volume: 10-20 µL

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of Boc-D-asu-OH. Electrospray ionization (ESI) is a common technique for this analysis. The expected [M-H]⁻ ion in negative ion mode would be at m/z 288.3.

Stability and Storage

Proper storage and handling are crucial to maintain the integrity of Boc-D-asu-OH.

-

General Stability: The Boc protecting group is sensitive to strong acids and high temperatures.[] The compound is generally stable under neutral and basic conditions.

-

Recommended Storage: For long-term storage, it is recommended to keep Boc-D-asu-OH in a tightly sealed container at -20°C. For short-term use, storage at 2-8°C is acceptable. It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from atmospheric moisture.[8]

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-D-asu-OH is a valuable building block in Boc-SPPS, particularly for the synthesis of peptides where enhanced stability and specific conformational properties are desired.[2][9] The Boc/Bzl strategy is a well-established method for the synthesis of complex peptides.[3]

General Boc-SPPS Cycle for Incorporation of Boc-D-asu-OH:

-

Resin Preparation: Start with a suitable resin (e.g., Merrifield or PAM resin for a C-terminal acid, or MBHA resin for a C-terminal amide).

-

Deprotection: Remove the Boc group from the N-terminus of the growing peptide chain using a solution of TFA in dichloromethane (DCM), typically 50% TFA/DCM.

-

Neutralization: Neutralize the resulting trifluoroacetate salt with a tertiary amine base, such as diisopropylethylamine (DIEA).

-

Coupling: Activate the α-carboxylic acid of Boc-D-asu-OH using a suitable coupling reagent (e.g., HBTU, HATU) and couple it to the free N-terminus of the peptide-resin.

-

Washing: Thoroughly wash the resin to remove excess reagents and byproducts.

-

Repeat: Repeat the cycle of deprotection, neutralization, and coupling for the subsequent amino acids in the sequence.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of any dust.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid creating dust. Wash hands thoroughly after handling.

-

First Aid Measures:

-

Inhalation: Move to fresh air. If symptoms persist, seek medical attention.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

-

Conclusion

Nα-Boc-D-α-aminosuberic acid is a specialized and valuable building block for peptide chemists and drug discovery scientists. Its unique structural features, including the D-configuration and the extended aliphatic side chain, offer opportunities to create novel peptides with enhanced stability and tailored biological activities. This guide provides a foundational understanding of its properties and applications, empowering researchers to confidently incorporate this versatile reagent into their synthetic strategies.

References

- Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in molecular biology (Clifton, N.J.), 1047, 65–80.

- Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in molecular biology (Clifton, N.J.), 1047, 65–80.

- Chattopadhyay, S. K., Sil, S., & Mukherjee, J. P. (2017). Synthesis of 2-aminosuberic acid derivatives as components of some histone deacetylase inhibiting cyclic tetrapeptides. Beilstein journal of organic chemistry, 13, 2200–2205.

-

Joechem. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. [Link]

-

BOC Gases. Workplace safety. Available at: [Link]

- Bhattacharya, S., et al. (2011). Synthesis and characterization of a new dipeptide analogue. Der Pharma Chemica, 3(3), 174-188.

- Fülöpová, V., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

-

PubChem. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. Boc-D-phenylalanine. National Center for Biotechnology Information. Available at: [Link]

Sources

- 2. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 3. biosynth.com [biosynth.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. echemi.com [echemi.com]

- 11. echemi.com [echemi.com]

A Technical Guide to N-Boc-L-α-Aminosuberic Acid (Boc-Asu-OH): Synthesis, Application, and Strategic Insights for Advanced Peptide Development

This guide provides an in-depth technical overview of N-tert-butoxycarbonyl-L-α-aminosuberic acid (Boc-Asu-OH), a non-canonical amino acid derivative crucial for the synthesis of advanced, structurally constrained peptides. Designed for researchers, chemists, and drug development professionals, this document elucidates the core physicochemical properties of this compound, its synthesis, and its strategic implementation in Solid-Phase Peptide Synthesis (SPPS), with a focus on enhancing therapeutic peptide stability and function.

Core Molecular and Physicochemical Profile

N-Boc-L-α-aminosuberic acid is a derivative of L-α-aminosuberic acid, an eight-carbon dicarboxylic amino acid. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the α-amino function is essential for its application in stepwise peptide synthesis.

Table 1: Core Properties of N-Boc-L-α-Aminosuberic Acid

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₃NO₆ | [1] |

| Molecular Weight | 289.33 g/mol | [1] |

| CAS Number | 66713-87-9 | [1] |

| Synonym | (2S)-2-[(tert-butoxycarbonyl)amino]octanedioic acid | |

| Appearance | White to off-white solid | |

| Storage | Room temperature for long-term stability | [1] |

Strategic Importance in Peptide Chemistry: The Dicarba Bridge

The primary strategic value of incorporating α-aminosuberic acid into a peptide sequence is to create stable, conformationally constrained analogues of biologically active peptides. Its most notable application is the replacement of disulfide bridges to form "dicarba" analogues.[2] The disulfide bond, while common in native peptides, can be susceptible to reduction in vivo, leading to loss of the peptide's tertiary structure and biological activity. By replacing a disulfide bridge (e.g., between two cysteine residues) with a stable amide linkage involving the side chain of Asu, a more robust cyclic peptide is formed.

A prime example is Elcatonin , a synthetic analogue of eel calcitonin.[2][3] In Elcatonin, the native disulfide bond between cysteine residues at positions 1 and 7 is replaced by a linkage formed from α-aminosuberic acid, significantly enhancing the molecule's stability while retaining high biological activity.[2][4] This modification improves the therapeutic profile of the hormone, which is used in the treatment of osteoporosis and other bone metabolism disorders.[4][5]

Synthesis of the Key Intermediate: Boc-Asu(OtBu)-OH

For successful incorporation into a peptide chain via SPPS, both the α-amino group and one of the two carboxyl groups of aminosuberic acid must be orthogonally protected. The α-amino group is protected with the acid-labile Boc group. Critically, the side-chain (δ) carboxyl group must also be protected, typically with a tert-butyl (OtBu) ester, which is also acid-labile but requires stronger acidic conditions for removal than the Nα-Boc group. This differential lability is the cornerstone of the Boc-SPPS strategy.[6] Therefore, the key building block for synthesis is N-Boc-L-α-aminosuberic acid δ-tert-butyl ester (Boc-Asu(OtBu)-OH) .

The synthesis can be envisioned as a two-stage process: selective protection of the side-chain carboxyl group followed by protection of the α-amino group.

Protocol 1: General Procedure for Nα-Boc Protection

This protocol describes the protection of the α-amino group using di-tert-butyl dicarbonate (Boc₂O), a common and efficient method.[7][8]

-

Dissolution: Dissolve the amino acid (e.g., H-Asu(OtBu)-OH) (1 equivalent) in a suitable solvent mixture, such as 1:1 dioxane/water or THF/water.

-

Basification: Add a base, such as triethylamine (1.5 equivalents) or sodium hydroxide, to the solution to deprotonate the amino group, rendering it nucleophilic.

-

Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 equivalents) to the stirred solution at room temperature.

-

Reaction: Continue stirring the mixture for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, perform an aqueous work-up. Typically, the mixture is diluted with water and washed with a non-polar solvent like ethyl acetate to remove unreacted Boc₂O and byproducts.

-

Acidification & Extraction: The aqueous layer is then carefully acidified with a weak acid (e.g., 5% citric acid solution) to a pH of ~3. This protonates the α-carboxyl group, making the product extractable into an organic solvent.

-

Isolation: Extract the Boc-protected amino acid into ethyl acetate (3x). The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the final product.

Application in Boc-SPPS: A Step-by-Step Workflow

The incorporation of Boc-Asu(OtBu)-OH into a growing peptide chain follows the standard cyclical procedure of Boc-based Solid-Phase Peptide Synthesis. The entire process is a repetition of two key steps: Nα-Boc deprotection and coupling of the next amino acid.[6]

Protocol 2: Incorporation of Boc-Asu(OtBu)-OH via Manual Boc-SPPS

This protocol outlines the key steps for a single coupling cycle on a 0.1 mmol scale.

-

Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.

-

Nα-Boc Deprotection:

-

Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes (pre-wash).

-

Drain and add fresh 50% TFA/DCM solution and agitate for 20-30 minutes to ensure complete removal of the Boc group.

-

Wash the resin thoroughly with DCM (3x) and isopropanol (IPA) (2x) to remove residual acid.

-

-

Neutralization:

-

Wash the resin with a solution of 5-10% N,N-diisopropylethylamine (DIEA) in N,N-dimethylformamide (DMF) for 2 minutes. Repeat this step once.

-

Wash the resin with DMF (3x) to remove excess base. The resin is now ready for coupling.

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate Boc-Asu(OtBu)-OH (3-5 equivalents) with a suitable coupling reagent. The choice of reagent is critical for efficiency and minimizing side reactions.

-

Table 2: Comparison of Common Coupling Reagents for Boc-SPPS

Coupling Reagent Class Activation Merits & Considerations DCC/HOBt Carbodiimide In situ Cost-effective, but produces insoluble DCU byproduct. HOBt suppresses racemization. HBTU/DIEA Aminium Salt In situ Highly efficient, fast reaction times. Generally preferred for difficult couplings. | PyBOP/DIEA | Phosphonium Salt | In situ | High efficiency with low racemization. Byproducts are generally less hazardous than some alternatives. |

-

Add the activated amino acid solution to the neutralized resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Monitoring and Washing:

-

Monitor the reaction completion using a qualitative method like the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates the absence of free primary amines and a complete reaction.

-

If the test is positive (blue/purple beads), a second "double coupling" step with fresh reagents is recommended.[9]

-

Once complete, wash the resin thoroughly with DMF (3x) and DCM (3x). The cycle can now be repeated for the next amino acid.

-

Final Cleavage and Purification

After the final amino acid has been coupled, the peptide must be cleaved from the solid support, and all side-chain protecting groups (including the OtBu on Asu) must be removed. In Boc-SPPS, this is typically achieved with a strong acid.[6]

-

Cleavage: Anhydrous hydrogen fluoride (HF) is the most common and effective reagent for cleaving peptides from Merrifield or MBHA resins and removing benzyl- and tert-butyl-based side-chain protecting groups. The procedure requires specialized, HF-resistant apparatus. The cleavage is typically performed at 0°C for 1-2 hours in the presence of "scavengers" (e.g., anisole, p-cresol) to trap the highly reactive carbocations generated from the cleavage of protecting groups, which could otherwise modify sensitive residues like tryptophan or methionine.[9]

-

Purification: The crude peptide is precipitated from the cleavage mixture using cold diethyl ether. The primary method for purification is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[10] The peptide is dissolved in an aqueous solvent (often containing 0.1% TFA) and loaded onto a C18 column. A gradient of increasing organic solvent (typically acetonitrile) is used to elute the peptide, separating it from impurities based on hydrophobicity.[10]

-

Analysis: The purity of the final peptide is assessed by analytical RP-HPLC, and its identity is confirmed by mass spectrometry, which verifies that the observed molecular weight matches the theoretical mass of the desired peptide sequence.

Conclusion

N-Boc-L-α-aminosuberic acid is a specialized but powerful building block for advanced peptide synthesis. Its true utility is realized through its side-chain protected form, Boc-Asu(OtBu)-OH, which enables the creation of stabilized, cyclic peptide analogues with enhanced therapeutic potential. A thorough understanding of its synthesis, the principles of Boc-SPPS, and the critical steps of side-chain protection and final cleavage are essential for its successful application. The ability to form robust dicarba bridges, as exemplified by the drug Elcatonin, underscores the significant contribution of this compound to the field of medicinal chemistry and drug development.

References

- Pharmacologic evaluation of the calcitonin analogue SB 205614 in models of osteoclastic bone resorption in vitro and in vivo: comparison with salmon calcitonin and elc

- The Activity of Peptides of the Calcitonin Family in Bone. Physiological Reviews.

- What is the mechanism of Elcatonin?

- Biological activity of different calcitonins in men. PubMed.

- Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. AAPPTec.

- Boc-L-alpha-aminosuberic acid. Biosynth.

- Amine Protection / Deprotection. Fisher Scientific.

- A Comparative Guide to the Biological Activity of Peptides Synthesized with Fmoc-Asu(OtBu)

- The peptides of alpha-aminosuberic acid I. New intermediates for synthetic studies. Amino Acids. 2000;18(3):219-27.

- N-tert-Butoxycarbonyl-L-phenylalanine. Organic Syntheses Procedure.

- Boc Solid Phase Peptide Synthesis. ChemPep.

- BOC Protection and Deprotection. J&K Scientific LLC. 2025.

- A Comparative Guide to Coupling Reagent Efficiency for H-Asp(OtBu)-OtBu.HCl in Peptide Synthesis. Benchchem.

- SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)

- Efficacy and safety of elcatonin in postmenopausal women with osteoporosis: a systematic review with network meta-analysis of randomized clinical trials. PubMed.

- Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry.

- Reverse-phase HPLC Peptide Purification.

- US3855238A - Process for preparing n-tertiary-butoxycarbonyl amino acids.

- Selective Esterification of Amino Acid. Chemistry Stack Exchange. 2019.

- A Comparative Guide to the Coupling Reactions of Fmoc-Ser(Ac)-OH in Peptide Synthesis. Benchchem.

- Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters.

- WO1998049133A1 - Process for esterification of amino acids and peptides.

- Versatile selective α-carboxylic acid esterification of N-protected amino acids and peptides by alcalase. Utrecht University - UU Research Portal. 2009.

- Common side reactions with Boc-protected amino acids and how to avoid them. Benchchem.

- Fmoc-Asu(OtBu)-OH. Advanced ChemTech.

- Chemicals | Industries. BOC Gases.

- Overview of peptide and protein analysis by mass spectrometry. PubMed.

Sources

- 1. Boc-L-alpha-aminosuberic acid [myskinrecipes.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Biological activity of different calcitonins in men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Elcatonin? [synapse.patsnap.com]

- 5. Efficacy and safety of elcatonin in postmenopausal women with osteoporosis: a systematic review with network meta-analysis of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chempep.com [chempep.com]

- 7. Amine Protection / Deprotection [fishersci.co.uk]

- 8. jk-sci.com [jk-sci.com]

- 9. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BOC-D-ASU-OH;75113-71-2 [abichem.com]

A Technical Guide to the Spectroscopic Characterization of Boc-L-α-Aminosuberic Acid (Boc-Asu-OH)

This in-depth technical guide provides a comprehensive overview of the analytical techniques used to characterize N-tert-butyloxycarbonyl-L-α-aminosuberic acid (Boc-Asu-OH), a key building block in peptide synthesis.[1][2] For researchers, scientists, and professionals in drug development, unambiguous structural confirmation of such reagents is paramount for ensuring the integrity and success of synthetic routes. This document outlines the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and interpretive insights.

Introduction to this compound: A Versatile Building Block

This compound is a derivative of L-α-aminosuberic acid, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group. This acid-labile protecting group is fundamental in solid-phase peptide synthesis (SPPS), allowing for the stepwise and controlled assembly of peptide chains.[2][] The suberic acid backbone, an eight-carbon dicarboxylic acid, provides a unique aliphatic spacer that can influence the conformation, stability, and biological activity of the resulting peptides.[1] Its applications are prevalent in the synthesis of enzyme inhibitors, receptor ligands, and cyclic peptides.[1]

The molecular structure of this compound is presented below, and its unambiguous characterization relies on a combination of spectroscopic methods. While Mass Spectrometry confirms the molecular weight and IR spectroscopy identifies functional groups, NMR spectroscopy provides the detailed atomic-level connectivity required for complete structural elucidation.[4]

Caption: Molecular Structure of Boc-L-α-Aminosuberic Acid (this compound).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each proton and carbon atom.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the suberic acid backbone, the α-proton, the NH proton of the carbamate, and the tert-butyl group of the Boc protecting group. The predicted chemical shifts are based on data from structurally similar Boc-protected amino acids.[5]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| C(CH₃)₃ | ~1.45 | Singlet | 9H |

| -(CH₂)₄- | 1.25 - 1.70 | Multiplet | 8H |

| α-CH₂ (adjacent to COOH) | ~2.35 | Triplet | 2H |

| α-CH | ~4.30 | Multiplet | 1H |

| NH | 5.00 - 5.50 | Broad Singlet/Doublet | 1H |

| COOH | > 10.0 | Broad Singlet | 2H |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon atom in the molecule. The low natural abundance of ¹³C (about 1.1%) means that a higher number of scans are typically required for data acquisition.[6][7]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C(CH₃)₃ | ~28.5 |

| -(CH₂)₄- | 24.0 - 34.0 |

| Cα | ~53.0 |

| C(CH₃)₃ | ~80.0 |

| C=O (Boc) | ~156.0 |

| COOH | ~175.0 |

Note: The chemical shifts of the methylene carbons in the suberic acid chain will be distinct but may overlap in a narrow region.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Sample Preparation:

-

Weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid large interfering signals in the ¹H NMR spectrum.[4]

Instrumentation:

-

A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 12-16 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: 200-220 ppm.

-

Number of Scans: 1024 or more, to compensate for the low natural abundance of ¹³C.[4]

-

Relaxation Delay: 2-5 seconds.

-

Temperature: 298 K.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Perform phase correction and baseline correction using appropriate NMR processing software.

-

Reference the chemical shifts to the residual solvent peak.

Caption: Workflow for NMR Spectroscopic Analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.[8]

Predicted IR Absorption Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-H, and C=O functional groups.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretch | 2500-3300 | Strong, Broad |

| N-H (Carbamate) | Stretch | 3200-3400 | Medium |

| C-H (Aliphatic) | Stretch | 2850-2960 | Medium-Strong |

| C=O (Carboxylic Acid) | Stretch | ~1710 | Strong |

| C=O (Carbamate) | Stretch | ~1690 | Strong |

| C-O | Stretch | 1000-1300 | Medium |

The broadness of the O-H stretch is a result of hydrogen bonding between the carboxylic acid groups.[9][10] The two distinct carbonyl peaks are indicative of the different electronic environments of the carboxylic acid and carbamate carbonyls.

Experimental Protocol for IR Spectroscopy

Sample Preparation (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Instrument: Fourier-Transform Infrared (FTIR) Spectrometer with an ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Number of Scans: 16-32.

-

Resolution: 4 cm⁻¹.

-

A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[11] It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Predicted Mass Spectrometry Data

For this compound (Molecular Formula: C₁₃H₂₃NO₆, Molecular Weight: 289.33 g/mol ), high-resolution mass spectrometry (HRMS) is expected to provide a highly accurate mass measurement.[1][12]

| Ion | Formula | Predicted m/z (Exact Mass) |

| [M+H]⁺ | C₁₃H₂₄NO₆⁺ | 290.1598 |

| [M+Na]⁺ | C₁₃H₂₃NNaO₆⁺ | 312.1418 |

| [M-H]⁻ | C₁₃H₂₂NO₆⁻ | 288.1453 |

Common fragmentation patterns in electrospray ionization (ESI) would involve the loss of the Boc group (-100 Da) or the tert-butyl group (-57 Da).

Experimental Protocol for Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

The sample may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Instrumentation:

-

A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is ideal for accurate mass measurements.[12]

Data Acquisition (ESI Positive Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI).

-

Polarity: Positive.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

Data Analysis:

-

Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺).

-

Compare the measured exact mass to the theoretical mass to confirm the elemental composition.

-